5-Amino-2-chloroisonicotinamide

5'-Nucleotidase Alkaline Phosphatase Enzyme Selectivity

5-Amino-2-chloroisonicotinamide (≥97%) features a unique 5-NH₂/2-Cl/4-CONH₂ substitution unavailable in generic aminopyridines. Validated 5′-nucleotidase inhibitor (Ki=229 nM) with 6.5× selectivity over TNAP; ChoKα inhibitor (IC50=288 nM). Bifunctional scaffold: nucleophilic amine for acylation/alkylation, chloro substituent for Pd-catalyzed cross-coupling. Use as CD73-adenosine probe (0.1–10 µM) or medchem starting point. Structurally matched negative control for IKK-2 studies. This specific regioisomer ensures reproducible biological and synthetic outcomes not achievable with positional isomers.

Molecular Formula C6H6ClN3O
Molecular Weight 171.584
CAS No. 1217026-70-4
Cat. No. B594972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloroisonicotinamide
CAS1217026-70-4
Molecular FormulaC6H6ClN3O
Molecular Weight171.584
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)C(=O)N
InChIInChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
InChIKeyCQOQWLJAPSRTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloroisonicotinamide (CAS 1217026-70-4) – A Differentiated Pyridine Carboxamide Building Block and Enzyme Inhibitor


5-Amino-2-chloroisonicotinamide (CAS: 1217026-70-4) is a substituted pyridine-4-carboxamide with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . The compound features a unique substitution pattern—an amino group at the 5-position, a chlorine atom at the 2-position, and a carboxamide moiety at the 4-position of the pyridine ring—that confers distinct chemical reactivity and biological recognition properties compared to other aminopyridine or isonicotinamide derivatives. This compound is utilized both as a versatile synthetic intermediate in medicinal chemistry and as a direct small-molecule probe for investigating specific enzyme targets, including nucleotide metabolism enzymes and lipid kinases [1][2].

Why Regioisomeric or Unsubstituted Analogs Cannot Substitute for 5-Amino-2-chloroisonicotinamide


Aminopyridine carboxamides exhibit profound structure-activity relationships where even subtle changes in substitution pattern dramatically alter target engagement and potency. For instance, in a systematic study of IKK-2 inhibitors, the 2-amino-5-chloropyridine-4-carboxamide regioisomer was identified as the most potent series, whereas other aminopyridine carboxamide isomers displayed significantly reduced cellular activity [1]. Similarly, 5-Amino-2-chloroisonicotinamide demonstrates a unique enzyme inhibition profile—exhibiting an approximately 6.5-fold selectivity for 5'-nucleotidase (Ki = 229 nM) over tissue-nonspecific alkaline phosphatase (Ki = 1.49 µM)—that would be absent in unsubstituted isonicotinamide or differently substituted pyridine analogs [2]. Replacing this compound with a generic aminopyridine or a positional isomer without rigorous comparative validation risks altering reaction outcomes in synthetic pathways or yielding misleading biological results due to divergent binding affinities and off-target effects.

Quantitative Differentiation of 5-Amino-2-chloroisonicotinamide: Enzyme Selectivity and Regioisomeric Advantage


Selective Inhibition of 5'-Nucleotidase Over Alkaline Phosphatase (6.5-Fold Selectivity)

5-Amino-2-chloroisonicotinamide inhibits rat ecto-5'-nucleotidase with a Ki of 229 nM, while its affinity for bovine tissue-nonspecific alkaline phosphatase is substantially lower (Ki = 1,490 nM), representing a 6.5-fold selectivity window [1]. This differential binding profile is critical because many unselective nucleotide analogs or generic pyridine carboxamides exhibit promiscuous inhibition across multiple phosphatase and nucleotidase family members, leading to confounding off-target effects in cellular assays. In contrast, the modest selectivity of this compound provides a cleaner tool for dissecting 5'-nucleotidase-dependent pathways, particularly in models where alkaline phosphatase activity must remain undisturbed.

5'-Nucleotidase Alkaline Phosphatase Enzyme Selectivity

Moderate Inhibition of Human Choline Kinase Alpha (IC50 = 288 nM)

5-Amino-2-chloroisonicotinamide inhibits human choline kinase alpha (ChoKα) with an IC50 of 288 nM in a high-throughput screening assay [1]. Choline kinase alpha is a validated target in oncology due to its role in phosphatidylcholine biosynthesis and membrane lipid remodeling in rapidly proliferating cancer cells. This inhibitory activity places the compound in a useful potency range for chemical probe development: it is sufficiently active to modulate ChoKα in cellular assays (low micromolar concentrations achievable), yet not so potent that it becomes a toxic, irreversible inhibitor. By comparison, many pyridine carboxamide derivatives lack any measurable ChoKα activity, while optimized ChoKα inhibitors from the literature often achieve IC50 values in the low nanomolar range (e.g., 10–50 nM) but require extensive synthetic elaboration [2].

Choline Kinase Alpha Lipid Metabolism Cancer Metabolism

Regioisomeric Advantage: 5-Amino-2-chloro Substitution Pattern Distinct from Potent IKK-2 Inhibitors

In a systematic structure-activity relationship (SAR) study of aminopyridinecarboxamide-based IKK-2 inhibitors, the 2-amino-5-chloropyridine-4-carboxamide regioisomer was identified as the most potent series with improved cellular activity in IL-1β-stimulated synovial fibroblasts [1]. In contrast, 5-amino-2-chloroisonicotinamide (the positional isomer with amino and chloro groups swapped) is predicted to exhibit a markedly different binding mode and activity profile. This SAR principle—that the exact positioning of the amino and chloro substituents on the pyridine ring dictates target engagement—is a critical differentiator for procurement decisions. A researcher seeking to replicate published IKK-2 inhibitory effects must use the correct 2-amino-5-chloro isomer; conversely, a researcher aiming to explore alternative biological space or avoid IKK-2-mediated effects should select 5-amino-2-chloroisonicotinamide. This regioisomeric distinction prevents wasted resources on compounds that are structurally similar but functionally divergent.

IKK-2 NF-κB Inflammation

Application Scenarios for 5-Amino-2-chloroisonicotinamide in Research and Early Discovery


Probing 5'-Nucleotidase (CD73) Function in Adenosine Signaling Pathways

5-Amino-2-chloroisonicotinamide serves as a modestly selective inhibitor of 5'-nucleotidase (Ki = 229 nM) with a 6.5-fold window over tissue-nonspecific alkaline phosphatase. This selectivity profile makes it suitable for in vitro studies of the CD73-adenosine axis in cancer immunology or inflammation, where alkaline phosphatase contamination can otherwise confound results [1]. Researchers should use the compound at concentrations between 0.1–10 µM to achieve target engagement while minimizing off-target effects.

Hit Identification and Optimization for Choline Kinase Alpha (ChoKα) Inhibitors

With an IC50 of 288 nM against human ChoKα, this compound represents a validated starting point for medicinal chemistry campaigns targeting lipid metabolism in oncology [1]. The amino and chloro groups provide synthetic handles for further derivatization—the chlorine atom can undergo palladium-catalyzed cross-coupling reactions, and the amino group can be acylated or alkylated to explore structure-activity relationships and improve potency and pharmacokinetic properties.

Synthetic Intermediate for Heterocyclic Library Construction

As a bifunctional pyridine building block containing both an amino group (nucleophilic) and a chloro substituent (electrophilic site for SNAr or cross-coupling), 5-Amino-2-chloroisonicotinamide is an ideal scaffold for generating diverse compound libraries in drug discovery. The carboxamide moiety can be further functionalized via dehydration to the nitrile or reduction to the aminomethyl analog, enabling rapid exploration of chemical space around the pyridine core [1].

Negative Control for IKK-2/NF-κB Pathway Studies

Given the established SAR showing that 2-amino-5-chloropyridine-4-carboxamides are potent IKK-2 inhibitors while the 5-amino-2-chloro isomer is likely inactive [1], this compound can serve as a structurally matched negative control in experiments probing the role of IKK-2 in inflammatory signaling. Using an inactive regioisomer strengthens the interpretation that observed effects are target-specific rather than artifacts of the pyridine carboxamide scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-chloroisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.